molecular formula C14H14ClFN2O B8167014 4-Benzyloxy-2-fluoro-benzamidine hydrochloride

4-Benzyloxy-2-fluoro-benzamidine hydrochloride

Cat. No. B8167014
M. Wt: 280.72 g/mol
InChI Key: DXTSJZUEAYUMIA-UHFFFAOYSA-N
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Patent
US08242104B2

Procedure details

A solution of 4-benzyloxy-2-fluoro-benzonitrile (84 g, 0.37 mol) in THF (450 mL) under an atmosphere of nitrogen, was cooled to −70° C. The resultant suspension was treated with a solution of 1M LiHMDS in THF (440 mL, 0.44 mol) over 10 min to reach a maximum temperature of −55° C. The reaction mixture was allowed to warm to RT and stirred for three days. Reaction progress was monitored by TLC analysis. The reaction mixture was poured onto ice/1M HCl mixture, the pH adjusted to ˜1 by addition of 6M HCl and washed with EtOAc (500 mL). The organic layer was extracted with 1M HCl and the combined aqueous extracts washed with EtOAc (500 mL). The acid aqueous extracts were concentrated to low volume in vacuo and the resultant solid filtered off, washed with H2O and dried in vacuo to give 4-Benzyloxy-2-fluoro-benzamidine hydrochloride as a pale cream crystalline solid (74.5 g, 72%). 1H NMR (400 MHz, d6-DMSO): 9.30 (4H, d, J=10.39 Hz), 7.64 (1H, t, J=8.59 Hz), 7.49-7.35 (5H, m), 7.19 (1H, dd, J=12.88, 2.41 Hz), 7.06 (1H, dd, J=8.77, 2.41 Hz), 5.25 (2H, s).
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
440 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[C:11]([F:17])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].C[Si]([N-:23][Si](C)(C)C)(C)C.[ClH:28]>C1COCC1>[ClH:28].[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([NH2:23])=[NH:14])=[C:11]([F:17])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C#N)C=C1)F
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
440 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a maximum temperature of −55° C
CUSTOM
Type
CUSTOM
Details
Reaction progress
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice/1M HCl mixture
WASH
Type
WASH
Details
washed with EtOAc (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1M HCl
WASH
Type
WASH
Details
the combined aqueous extracts washed with EtOAc (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The acid aqueous extracts were concentrated to low volume in vacuo
FILTRATION
Type
FILTRATION
Details
the resultant solid filtered off
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC(=C(C(=N)N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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